molecular formula C14H26O B013435 (E)-Tetradec-11-enal CAS No. 35746-21-5

(E)-Tetradec-11-enal

Cat. No. B013435
CAS RN: 35746-21-5
M. Wt: 210.36 g/mol
InChI Key: SPFYVVCZIOLVOK-ONEGZZNKSA-N
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Description

  • "(E)-Tetradec-11-enal" is a chemical compound that has been studied in various contexts, including its role in enzymatic reactions and as a component of insect pheromones.

Synthesis Analysis

  • The synthesis of related compounds, such as tetradecadienoic acid from tetradecenoic acid, involves specific enzymatic reactions. For example, the conversion of (Z)-11-tetradecenoic acid to (E,E)-10,12-tetradecadienoic acid has been studied for its stereochemical aspects (Rodríguez, Camps, Fabriàs, 2002).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, revealing details about their conformation and isomerism (Papageorgiou, Akyel, Borer, Oberer, Rihs, 1998).

Chemical Reactions and Properties

Physical Properties Analysis

Chemical Properties Analysis

Scientific Research Applications

Insect Pheromones and Analogues

(E)-Tetradec-11-enal is significant in the field of entomology, specifically in the study of insect pheromones. Odinokov et al. (2004) described a stereospecific synthesis of tetradec-11E-enal as a component of pheromones in various Lepidoptera species, using undecenoic acid and catalytic hydroalumination (Odinokov et al., 2004). This highlights its role in the synthesis of pheromones for insect communication and control.

Sex Pheromone Components in Insects

Research by Vakenti et al. (1988) identified (E)-11-tetradecen-1-ol and its analogues as components of the sex pheromone in the oblique-banded leafroller, Choristoneura rosaceana (Vakenti et al., 1988). This discovery is crucial for understanding insect mating behavior and developing pheromone-based pest control methods.

Abiotic Degradation in Marine Environments

Rontani et al. (1990) explored the abiotic degradation of phytol derivatives, including compounds related to (E)-Tetradec-11-enal, in marine environments. This research provides insights into the natural processes affecting isoprenoids in the ocean (Rontani et al., 1990).

Field Attractiveness in Moth Species

Jennings and Houseweart (1983) studied the field attractiveness of (E)- and (Z)-11-tetradecenal pheromone blends in attracting male spruce budworm moths, Choristoneura fumiferana (Jennings & Houseweart, 1983). This research is important for developing environmentally friendly pest management strategies.

Enzymatic Reactions in Insect Pheromone Biosynthesis

Rodríguez et al. (2002) investigated the enzymatic transformation of related compounds in the sex pheromone biosynthesis of the moth Spodoptera littoralis (Rodríguez et al., 2002). Understanding these biochemical pathways aids in the synthesis of pheromone analogues for pest control.

Disruption of Reproductive Behavior in Insects

Klun et al. (1975) explored the use of (E)-11-tetradecenyl acetate to disrupt the mating behavior of certain moth species (Klun et al., 1975). This research contributes to the development of non-toxic methods for pest control.

properties

IUPAC Name

(E)-tetradec-11-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFYVVCZIOLVOK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885635
Record name (11E)-11-Tetradecenal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Tetradec-11-enal

CAS RN

35746-21-5, 70893-80-0
Record name (E)-11-Tetradecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35746-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Tetradecenal, (11E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecene-11-al-1
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070893800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Tetradecenal, (11E)-
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Record name (11E)-11-Tetradecenal
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Record name (E)-tetradec-11-enal
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Synthesis routes and methods I

Procedure details

To 0.85 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 5 mls of anhydrous tetrahydrofuran and 1.06 mls of butyl chloride and 5 mls of dry toluene. This mixture was heated with stirring at 70° C. for about two hours. A solution of 4.44 gms of 1,1-dimethoxy-9-chloro nonane in 50 mls of toluene was added all at once. The temperature was maintained at 75°±5° for one and one quarter hours. The Grignard reagent was decanted into another flask and 3.12 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene was added. The reaction was maintained at 75°±5° with stirring. The reaction mixture became cloudy within one-half to three-quarters of an hour indicating the initiation of the coupling reaction. This was confirmed by GLC of a hydrolysed aliquot of reaction mixture. The reaction was allowed to continue until a test for Grignard reagent was negative (approximately 2 hours). 50 mls of 3 N hydrochloric acid was then added, the reaction mixture was then stirred and heated at reflux for 1 hour. The aqueous layer was separated, washed two times with toluene. The organic layer and the toluene washes were combined and dried over sodium sulphate. The solvents were removed on the rotary evaporator and the residue was distilled. The majority of the material distilled at 95° at 0.35 torr yielding 2.48 gms of crude 11-tetradecenal. For physical constants see Example 5.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.06 mL
Type
solvent
Reaction Step Two
Name
1,1-dimethoxy-9-chloro nonane
Quantity
4.44 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 0.48 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 2 mls of anhydrous tetrahydrofuran and 0.3 ml of butyl chloride. The mixture was stirred and heated at reflux until reaction initiated (approximately 10 minutes). After 5 minutes, portionwise addition of 3.5 gms of 1,1-diethoxy-9-chloro nonane in 10 ml of tetrahydrofuran was begun. When the addition was complete (15 minutes) the mixture was stirred and heated for 2 hours. It was then cooled to 5° C. in an ice bath and 30 gms of a mixture of 3-chloro-1-pentene (approximately 40%) and 1-chloro-2-pentene (approximately 60%) was added all at once. The mixture was heated slowly and stirred, whereupon it became cloudy. Heating was continued at reflux temperature for 2 hours. The mixture was then cooled, poured into 100 ml of 3 N-hydrochloric acid and diluted with 100 ml of tetrahydrofuran and 150 ml of acetone. The resulting solution was stirred and heated for 30 minutes. It was then concentrated on rotary evaporator and extracted twice with 100 mls of hexane. The organic layer was dried over sodium sulphate, evaporated and distilled. The majority distilled at 110° C. at 0.35 torr and yielded 2.11 gms of 11-tetradecenal.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Two
Name
1,1-diethoxy-9-chloro nonane
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To 0.85 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 5 mls of anhydrous tetrahydrofuran and 0.5 ml of dibromo ethane. A solution of 4.5 gms of 1,1-dimethoxy-9-chlorononane in 40 mls of toluene was added dropwise. When addition was half complete, a few drops of bromoethane were added and the addition was continued. The temperature was maintained at 75°±5° for two hours. The Grignard reagent was decanted into another flask and 100 mgs of cuprous chloride (CuCl) catalyst was added, followed by dropwise addition of 3.0 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene dissolved in 15 mls of toluene. The reaction flask was cooled in a water bath at 20°±5°. Magnesium chloride began to precipitate after ten minutes. The reaction stood overnight at room temperature. 50 mls of 3 N hydrochloric acid was added and the reaction mixture was stirred and heated at reflux for 1 hour. The aqueous layer was separated and washed two times with toluene. The organic layer and the toluene washes were combined and dried over sodium sulphate. The solvents were removed on the rotary evaporator and the residue was distilled at 83° at 0.10 torr yielding 2.3 gms of crude 11-tetradecenal. GLC analysis showed that the contaminating 10-ethyl-11-dodecenal was present in only 11.5%. For physical constants see Example 5.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
1,1-dimethoxy-9-chlorononane
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The Grignard solution is then added to a mixture of 1-penten-3-yl isobutyrate ester (84 g, 0.538 mol) and LiCuBr2 reagent (1 M/THF, 63 mL) at a rate that maintains the reaction temperature between 25-30° C., with cooling as necessary. The mixture is stirred for 15 minutes then quenched with aqueous citric acid solution (1 L). The layers are separated and the organic portion is washed with water (2×) and dilute sodium hydroxide solution (until pH basic). The crude organic portion is then stripped of solvent and distilled to afford 98.1 g of the 11E-tetradecenal DEA product (b.p. 150° C., 0.1 mm Hg, Yld. 64%, m/z 284), which is subsequently deprotected using formic acid in heptane at room temperature to give 11-tetradecenal (67.3 g, Yld. 67%, E/Z 83:17).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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